molecular formula C22H44O4 B14714774 9,11,16,18-Tetraoxahexacos-13-ene CAS No. 21962-21-0

9,11,16,18-Tetraoxahexacos-13-ene

Cat. No.: B14714774
CAS No.: 21962-21-0
M. Wt: 372.6 g/mol
InChI Key: MGIQWFZUUOBDKO-UHFFFAOYSA-N
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Description

9,11,16,18-Tetraoxahexacos-13-ene is a polyether compound characterized by four ether oxygen atoms (tetraoxa) embedded in a 26-carbon chain (hexacosene) with a double bond at position 12.

Properties

CAS No.

21962-21-0

Molecular Formula

C22H44O4

Molecular Weight

372.6 g/mol

IUPAC Name

1-[4-(octoxymethoxy)but-2-enoxymethoxy]octane

InChI

InChI=1S/C22H44O4/c1-3-5-7-9-11-13-17-23-21-25-19-15-16-20-26-22-24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-22H2,1-2H3

InChI Key

MGIQWFZUUOBDKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCOCC=CCOCOCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,11,16,18-Tetraoxahexacos-13-ene typically involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of a base such as potassium hydroxide . This reaction facilitates the formation of the polyether structure through a series of nucleophilic substitution reactions.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9,11,16,18-Tetraoxahexacos-13-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler polyether structures.

    Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Potassium hydroxide and sodium methoxide are typical bases used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various polyether derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

9,11,16,18-Tetraoxahexacos-13-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9,11,16,18-Tetraoxahexacos-13-ene involves its ability to form stable complexes with other molecules. This is primarily due to the presence of multiple oxygen atoms, which can act as electron donors and form hydrogen bonds. These interactions facilitate the transport and stabilization of various compounds within biological and chemical systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 9,11,16,18-Tetraoxahexacos-13-ene with three oxygen-rich analogs from the evidence, focusing on structural features, spectroscopic data, and applications.

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Key Functional Groups Backbone Structure Notable Features
This compound C₂₆H₅₀O₄ 4 ethers, 1 alkene Linear hydrocarbon Double bond at C13; tetraoxa spacing
(Compound 13, ) C₃₉H₅₃NO₁₅ 4 acetoxy, pyridyl, tigloyl groups Dihydro-β-agarofuran Complex stereochemistry; ECD-determined configuration
11-Azido-3,6,9-trioxaundecan-1-amine C₁₁H₂₂N₄O₃ 3 ethers, 1 azide, 1 amine Linear polyether Azide functionality for click chemistry
3,6,13,16-Tetraoxa-bicyclo[...]tetraone C₁₈H₂₀O₈ 4 ethers, 4 ketones Bicyclic framework Rigid bicyclic system; high oxygen content

Table 2: Physicochemical and Spectroscopic Properties

Compound Name Solubility [α]D²⁰ (Acetone) Key Spectroscopic Data
This compound Polar solvents* N/A Predicted: ¹³C NMR peaks for ethers/alkene
(Compound 13, ) Acetone -15 ¹H/¹³C NMR, HREISMS, MS/MS fragmentation
3,6,13,16-Tetraoxa-bicyclo[...]tetraone Organic solvents N/A Not reported; likely IR peaks for ketones

*Inferred based on polyether analogs.

Key Findings:

Complexity of Oxygenation: Compound 13 () has a highly oxygenated dihydroagarofuran skeleton with acetoxy and pyridyl groups, contrasting with the simpler tetraoxahexacosene’s ether-alkene framework. The bicyclic tetraoxa compound () exhibits rigid geometry due to its fused rings, whereas this compound’s linear structure likely offers greater conformational flexibility .

Functional Group Reactivity :

  • 11-Azido-3,6,9-trioxaundecan-1-amine () contains an azide group, enabling applications in bioconjugation, unlike the alkene in the target compound, which may undergo hydrogenation or epoxidation .

Spectroscopic Challenges :

  • Compound 13’s NMR and MS data () highlight the importance of advanced techniques for resolving complex oxygenated structures, a methodology that would be critical for characterizing the target compound’s ether and alkene motifs .

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